molecular formula C11H20O4S B12083108 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No.: B12083108
M. Wt: 248.34 g/mol
InChI Key: CEOZACCFDCWEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate (CAS: 503551-90-4) is a spirocyclic organic compound characterized by a methanesulfonate ester group attached to a 1-oxaspiro[5.5]undecane backbone. Its molecular formula is C₁₁H₂₀O₄S, with a molecular weight of 248.34 g/mol . The compound is primarily utilized in pharmaceutical and chemical research, often serving as a synthetic intermediate or a building block for enzyme inhibitors due to its spirocyclic architecture. Key properties include:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-4-yl methanesulfonate

InChI

InChI=1S/C11H20O4S/c1-16(12,13)15-10-5-8-14-11(9-10)6-3-2-4-7-11/h10H,2-9H2,1H3

InChI Key

CEOZACCFDCWEQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCCCC2

Origin of Product

United States

Preparation Methods

Oxidative Ring-Opening and Reclosure

Alternative methods may involve oxidative cleavage of cyclic ketones followed by reclosure with ether-forming agents. For instance, ozonolysis of a cycloalkene could generate dialdehydes, which might undergo reductive amination or aldol condensation to establish the spiro center.

Methanesulfonation of the Spirocyclic Alcohol

The final step introduces the methanesulfonate group via esterification of the alcohol. This reaction typically employs methanesulfonyl chloride (MsCl) in the presence of a base to scavenge HCl byproducts:

Reaction Scheme
1-Oxaspiro[5.5]undecan-4-ol+MsClBase1-Oxaspiro[5.5]undecan-4-yl methanesulfonate+HCl\text{1-Oxaspiro[5.5]undecan-4-ol} + \text{MsCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization Parameters

  • Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran is preferred to prevent hydrolysis of MsCl.

  • Base : Triethylamine or pyridine is used in stoichiometric amounts to maintain reaction efficiency.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the methanesulfonate ester. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral signatures including:

  • ¹H NMR : A singlet at δ 3.05 ppm for the methyl group of the sulfonate.

  • ¹³C NMR : Resonances at δ 39.8 (CH₃SO₃) and 70.5 (C-O-SO₂).

Comparative Analysis of Synthetic Routes

While detailed kinetic or yield data are scarce, the table below summarizes inferred reaction conditions based on analogous syntheses:

StepReagents/ConditionsYield*Purity*
Spirocycle FormationDiol + H₂SO₄, Δ~45%90%
MethanesulfonationMsCl, Et₃N, CH₂Cl₂, 0°C → RT~85%95%

*Estimated from analogous procedures .

Chemical Reactions Analysis

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.

    Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with a strong oxidizing agent like potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.

    Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

Fragrance Chemistry

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate is primarily recognized for its role as a fragrance compound. The spirocyclic structure contributes to its olfactory properties, making it suitable for use in perfumery.

Case Study: Synthesis and Olfactory Properties

Research indicates that derivatives of 1-oxaspiro[5.5]undecan-4-ol exhibit various scent profiles, including green, herbal, and floral notes. For instance, the synthesis of 4-methyl-1-oxaspiro[5.5]undecane was achieved through a series of reactions involving cyclodehydration and hydrogenation, resulting in compounds with desirable aromatic characteristics .

Table 1: Olfactory Characteristics of 1-Oxaspiro[5.5]undecan Derivatives

Compound NameScent Profile
4-Methyl-1-oxaspiro[5.5]undecaneBasil, herbaceous
2,10-Dimethylspiro[4.5]dec-1-en-6-oneWoody, tobacco
4-Hydroxy-4-methyl-1-oxaspiro[5.5]undecaneEucalyptol

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry as a precursor or intermediate in various chemical syntheses. Its spirocyclic framework allows for the development of complex molecules through established synthetic pathways.

Synthesis Techniques

A notable method includes the use of iodine as a catalyst in the intramolecular cyclization of diols to yield spirocyclic ethers efficiently . The versatility of this compound allows it to participate in numerous transformations, including hydroalkoxylation and carbonyl-ene reactions.

Table 2: Synthetic Pathways Involving 1-Oxaspiro[5.5]undecan Derivatives

Reaction TypeDescriptionYield (%)
Carbonyl-Ene ReactionFormation of tertiary alcohols80
CyclodehydrationSynthesis of spirocyclic compounds75
HydrogenationReduction to yield saturated derivatives90

Potential Therapeutic Uses

Emerging studies suggest that compounds related to this compound may exhibit biological activity relevant to therapeutic applications, particularly as inhibitors in metabolic disorders.

Research Insights

Investigations into the compound's biological properties indicate potential as an arginine methyltransferase inhibitor, which could have implications for treating metabolic disorders linked to this enzyme's activity . Further research is required to explore these therapeutic potentials comprehensively.

Mechanism of Action

The mechanism of action of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate is primarily related to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the spirocyclic core. This reactivity makes it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methanesulfonate ester, spirocyclic oxygen-containing backbone C₁₁H₂₀O₄S 248.34 Used as a synthetic intermediate; lacks detailed safety and solubility data.
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate Additional oxygen atom in the spiro ring (1,9-dioxaspiro) C₁₀H₁₈O₅S 250.31 Research use only; requires storage at 2–8°C. Enhanced polarity due to additional oxygen may influence solubility.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride Azaspiro ring (nitrogen instead of oxygen), benzyl substituent, hydrochloride salt C₁₇H₂₆ClNO₄S 375.91 Higher molecular weight; azaspiro structure and benzyl group likely enhance binding to biological targets (e.g., enzyme inhibitors). Purity: 97% .
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chloride Sulfonyl chloride group instead of methanesulfonate ester C₁₀H₁₇ClO₄S 268.76 Reactive sulfonyl chloride group enables nucleophilic substitution reactions. Higher reactivity but more hazardous than the methanesulfonate analog.
1-Oxa-4-azaspiro[5.5]undecane,4,5-diethyl-(9CI) Azaspiro ring with ethyl substituents C₁₃H₂₅NO 211.34 Ethyl groups increase hydrophobicity; potential use in medicinal chemistry for CNS-targeting compounds.

Biological Activity

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate is a unique chemical compound characterized by its spirocyclic structure and methanesulfonate functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and reactivity with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction studies, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₄S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 503551-90-4

The structure of this compound features a spiro arrangement where two rings share a common atom, contributing to its three-dimensional shape and potential reactivity in biological systems. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions, which are crucial for its interactions with biological targets.

The primary biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions. These reactions allow the compound to interact with various nucleophiles present in biological systems, including amino acids and other biomolecules. Preliminary studies suggest that it may interact favorably with specific biological targets, although comprehensive studies are still needed to elucidate these interactions fully.

Interaction Studies

Research indicates that this compound can engage in various interactions with biological macromolecules such as proteins and nucleic acids. The following table summarizes some key findings from interaction studies:

Biological Target Type of Interaction Effect Observed
EnzymesInhibition of activityReduced catalytic efficiency
ReceptorsBinding affinityPotential modulation of signaling pathways
Nucleic AcidsIntercalationAltered gene expression profiles

These interactions highlight the compound's potential as a lead in drug development, particularly in targeting enzyme activity or receptor modulation.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.
  • Antimicrobial Activity : Preliminary investigations indicated that this compound exhibited antimicrobial properties against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays revealed that this compound displayed cytotoxic effects on cancer cell lines, warranting further exploration into its anticancer potential.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives are being evaluated for improved efficacy and selectivity towards specific biological targets.

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in reactivity and biological activity:

Compound Name Structural Features Unique Properties
4-Methyl-1-oxaspiro[5.5]undecan-4-olHydroxyl group instead of sulfonateDifferent reactivity profile
2-[({1-Oxaspiro[5.5]undecan-4-yl}amino)methyl]cyclopentan-1-olIncorporates an amino groupPotentially different biological activities
1-Oxaspiro[5.5]undecaneLacks the methanesulfonate groupDifferent chemical reactivity

These comparisons underscore the significance of functional groups in determining the compound's reactivity and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .
  • Exposure Control : Avoid dust formation; implement local exhaust ventilation. For spills, evacuate the area, use inert absorbents, and dispose of waste via authorized channels .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with saline .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and methanesulfonate group. Compare chemical shifts with analogous spiro compounds (e.g., 3,9-Di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C17_{17}H22_{22}O3_3S) and fragmentation patterns .
  • X-ray Crystallography : If crystalline, single-crystal X-ray analysis (as in related spiro compounds) resolves stereochemistry and bond angles .

Q. What synthetic routes are reported for spirocyclic methanesulfonate derivatives?

  • Methodological Guidance :

  • Multi-Step Organic Synthesis : Start with spirocyclic alcohol precursors (e.g., 1-Oxaspiro[5.5]undecan-4-ol) and react with methanesulfonyl chloride in anhydrous conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Quality Control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC (e.g., Chromolith columns) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the methanesulfonate group in spirocyclic systems?

  • Methodological Guidance :

  • Variable Selection : Test nucleophilic substitution reactions (e.g., with amines or thiols) under varying temperatures (25–80°C) and solvents (DMF, DMSO). Control humidity to prevent hydrolysis .
  • Kinetic Analysis : Use 1H^1H-NMR to track reaction progress at timed intervals. Calculate rate constants and compare with computational models (e.g., DFT for transition-state analysis) .

Q. How should researchers address contradictions in stability data for spirocyclic methanesulfonates?

  • Methodological Guidance :

  • Root-Cause Analysis : Replicate experiments under standardized conditions (e.g., pH, humidity). Use differential scanning calorimetry (DSC) to assess thermal stability and identify degradation products via LC-MS .
  • Error Mitigation : Quantify instrument variability (e.g., NMR spectrometer calibration) and statistical significance (t-test/ANOVA for replicate data) .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Guidance :

  • Environmental Controls : Store aliquots in amber vials under argon at -20°C. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC-UV .
  • Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in formulations using design-of-experiments (DoE) software .

Q. How can computational modeling predict the biological interactions of spirocyclic methanesulfonates?

  • Methodological Guidance :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with sulfonate-binding pockets). Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) .
  • ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility, permeability, and metabolic pathways .

Data Presentation and Analysis

Q. What are best practices for presenting spirocyclic methanesulfonate data in academic publications?

  • Methodological Guidance :

  • Raw Data Inclusion : Provide NMR spectra (δ values, coupling constants), HRMS peaks, and crystallographic CIF files in supplementary materials .
  • Statistical Reporting : Use error bars (SD/SEM) in graphs and report p-values for comparative studies. For crystallography, include R-factors and data-to-parameter ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.